molecular formula C18H16FNO3S2 B2872659 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole CAS No. 862807-06-5

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole

Cat. No.: B2872659
CAS No.: 862807-06-5
M. Wt: 377.45
InChI Key: LFJPNANQDIYLBA-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole is a useful research compound. Its molecular formula is C18H16FNO3S2 and its molecular weight is 377.45. The purity is usually 95%.
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Biological Activity

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This compound, characterized by the presence of a sulfonyl group and an isopropylthio moiety, exhibits properties that may be beneficial in the treatment of inflammatory and pain-related conditions.

  • Molecular Formula : C18H16FNO3S2
  • Molecular Weight : 377.45 g/mol
  • CAS Number : 862807-06-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with a similar oxazole structure often exhibit anti-inflammatory properties. A study on related oxazolones demonstrated effective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapy. The derivatives containing sulfone groups showed promising results, with some exhibiting IC50 values lower than those of established drugs like celecoxib .

Analgesic Effects

In pharmacological tests such as the writhing test and hot plate test, compounds derived from oxazolones have shown significant analgesic activity. For instance, the analgesic activity of new oxazolones was evaluated, revealing that certain derivatives had comparable or superior effects to traditional analgesics . The presence of the sulfonyl group is believed to enhance these effects by improving binding affinity to pain-related biological targets.

Antimicrobial Activity

While preliminary evaluations of similar compounds indicated limited antibacterial efficacy against various Gram-positive and Gram-negative bacteria , ongoing research aims to clarify the spectrum of antimicrobial activity for this compound. The incorporation of different substituents may modify its activity profile.

Case Studies and Research Findings

  • Molecular Docking Studies : Computational studies have predicted binding affinities against COX-2 and other inflammatory mediators, suggesting a mechanism through which this compound may exert its therapeutic effects .
  • Toxicity Assessments : Acute toxicity studies conducted on related compounds have shown low toxicity profiles, indicating that modifications to the oxazole structure can yield safe therapeutic agents .
  • Synthesis and Characterization : The synthesis of this compound has been documented alongside various characterization techniques including FT-IR and NMR spectroscopy, confirming the integrity of the compound for further biological assessments .

Data Table: Biological Activity Summary

Activity TypeResult/ObservationReference
Anti-inflammatoryEffective COX-2 inhibition; IC50 < celecoxib
AnalgesicSignificant reduction in pain response (writhing test)
AntimicrobialLimited activity against Gram-positive/negative bacteria
ToxicityLow toxicity observed in acute studies

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-12(2)24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPNANQDIYLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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